1H-indole-5-carbaldehyde oxime

Description

BenchChem offers high-quality 1H-indole-5-carbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indole-5-carbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

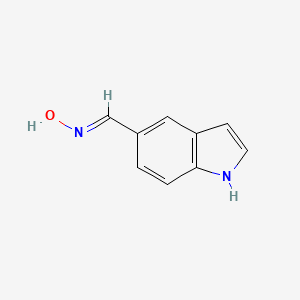

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1H-indol-5-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNZDPSSEHCJLI-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN2)C=C1/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1H-Indole-5-Carbaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental basic properties of 1H-indole-5-carbaldehyde oxime, a molecule of significant interest in medicinal chemistry and drug discovery. Drawing upon established scientific principles and field-proven insights, this document delves into the physicochemical characteristics, chemical reactivity, synthesis, and biological relevance of this indole derivative. The information presented herein is intended to empower researchers to make informed decisions in the design and execution of their experimental work.

Core Molecular Attributes and Physicochemical Properties

1H-indole-5-carbaldehyde oxime is a derivative of indole, a ubiquitous heterocyclic scaffold found in a vast array of biologically active compounds. The introduction of the oxime functionality at the 5-position of the indole ring imparts specific chemical characteristics that are crucial to its behavior in both chemical and biological systems.

Table 1: Physicochemical Properties of 1H-Indole-5-Carbaldehyde and its Oxime Derivative

| Property | 1H-Indole-5-carboxaldehyde (Precursor) | 1H-Indole-5-carbaldehyde Oxime |

| Molecular Formula | C₉H₇NO[1] | C₉H₈N₂O[2] |

| Molecular Weight | 145.16 g/mol [1] | 160.17 g/mol [2] |

| Melting Point (°C) | 100-103 | Not explicitly found, but the 3-isomer melts at 195 °C. |

| Appearance | Not specified | White to light yellow to light orange crystalline powder (for the 3-isomer). |

| Predicted pKa | Data not available | Data not available |

| Predicted Water Solubility | Data not available | Data not available |

Basicity and Acidity: The Amphoteric Nature of the Oxime Group

Oximes are known to be amphoteric, capable of acting as both weak acids and weak bases. The basicity arises from the lone pair of electrons on the nitrogen atom, which can accept a proton. The acidity is attributed to the hydroxyl proton, which can be abstracted by a base.

The pKa of the conjugate acid (protonated oxime) and the pKa of the oxime itself are key parameters governing its ionization state at a given pH. While specific experimental values for 1H-indole-5-carbaldehyde oxime are not available, the electronic properties of the indole ring system are expected to influence these values. The indole nitrogen's lone pair contributes to the aromaticity of the ring and is generally not considered basic. The overall basicity of the molecule will be primarily determined by the oxime nitrogen.

Isomerism: The Significance of Syn and Anti Configurations

A critical feature of aldoximes is the existence of geometric isomers, designated as syn and anti (or E and Z). These isomers arise from the restricted rotation around the carbon-nitrogen double bond.

Caption: Syn and anti isomers of an aldoxime.

The relative stability of these isomers can be influenced by factors such as steric hindrance and the electronic nature of substituents. It has been observed in studies of related indole-3-carbaldehyde oximes that the anti isomer can be less stable in acidic conditions and may isomerize to the more stable syn form.[3] The specific isomeric ratio of 1H-indole-5-carbaldehyde oxime under different conditions would require experimental determination. The biological activity of oxime-containing compounds can also differ significantly between isomers.

Chemical Reactivity and Stability

The chemical reactivity of 1H-indole-5-carbaldehyde oxime is dictated by the interplay of the indole nucleus and the oxime functional group.

Hydrolytic Stability

Oximes are generally more resistant to hydrolysis than their imine and hydrazone counterparts. However, they can undergo acid-catalyzed hydrolysis to regenerate the parent aldehyde and hydroxylamine. This reaction is typically initiated by protonation of the oxime nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

Caption: Acid-catalyzed hydrolysis of 1H-indole-5-carbaldehyde oxime.

The rate of hydrolysis is pH-dependent, with increased rates observed under acidic conditions. For drug development purposes, understanding the hydrolytic stability of 1H-indole-5-carbaldehyde oxime is crucial for predicting its shelf-life and behavior in the acidic environment of the stomach.

Reduction and Oxidation

The oxime functionality can be readily reduced to the corresponding primary amine using various reducing agents. This transformation is a valuable synthetic route for the preparation of 5-(aminomethyl)-1H-indole derivatives, which are of interest in medicinal chemistry.

Conversely, the indole nucleus is susceptible to oxidation under certain conditions. The choice of reagents and reaction conditions is therefore critical to avoid undesired side reactions.

Synthesis and Spectroscopic Characterization

The synthesis of 1H-indole-5-carbaldehyde oxime typically proceeds via the condensation of 1H-indole-5-carboxaldehyde with hydroxylamine or its hydrochloride salt.

Experimental Protocol: Synthesis of 1H-Indole-5-carbaldehyde Oxime

This protocol is adapted from established procedures for the synthesis of related indole-3-carbaldehyde oximes.[4]

Materials:

-

1H-Indole-5-carboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol (95%)

-

Distilled water

Procedure:

-

Dissolve 1H-indole-5-carboxaldehyde in 95% ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate container, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in distilled water.

-

Cool the ethanolic solution of the aldehyde to 0-5 °C in an ice bath.

-

Slowly add the aqueous solution of hydroxylamine hydrochloride and base to the aldehyde solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude 1H-indole-5-carbaldehyde oxime can be purified by recrystallization or column chromatography.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Spectroscopic Characterization

While specific spectra for 1H-indole-5-carbaldehyde oxime were not found in the searched literature, the following are expected characteristic signals based on related compounds:

-

¹H NMR: The spectrum would show characteristic signals for the indole ring protons, the oxime proton (-NOH), and the aldehydic proton (-CH=N-). The chemical shifts of these protons can help in distinguishing between the syn and anti isomers.

-

¹³C NMR: The spectrum would display signals for the nine carbon atoms of the molecule, with the carbon of the C=N bond being a key diagnostic peak.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the oxime (around 3600 cm⁻¹), the C=N stretch (around 1665 cm⁻¹), and the N-O stretch (around 945 cm⁻¹).[5]

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 160.17 would be expected.

Biological and Pharmacological Context

The indole nucleus is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. The precursor, indole-5-carboxaldehyde, is a versatile starting material for the synthesis of various bioactive molecules.

Derivatives of indole-5-carboxaldehyde have been investigated for their potential as:

-

Anti-proliferative and anti-inflammatory agents

-

Inhibitors of botulinum neurotoxin serotype A protease

-

β-amyloid imaging probes

-

Aurora kinase A inhibitors

The introduction of the oxime functionality can significantly modulate the biological activity of the parent molecule. Indole-containing oximes, such as derivatives of indole-3-carbaldehyde oxime, have demonstrated antimicrobial and anticancer properties.[2] Furthermore, some indole oxime derivatives have been identified as potent urease inhibitors, which could be relevant for the treatment of Helicobacter pylori infections.[4]

The specific biological activities of 1H-indole-5-carbaldehyde oxime have not been extensively reported in the available literature. However, based on the known activities of related compounds, it represents a promising lead structure for further investigation in various therapeutic areas.

Caption: Synthetic and biological relationship of 1H-indole-5-carbaldehyde oxime.

Conclusion

1H-indole-5-carbaldehyde oxime is a molecule with significant potential in the field of medicinal chemistry. Its basic properties, including its amphoteric nature, propensity for geometric isomerism, and characteristic chemical reactivity, make it a versatile building block for the synthesis of novel therapeutic agents. While there is a need for further experimental characterization of its physicochemical properties, the existing knowledge on related indole oximes provides a solid foundation for future research and development efforts. This guide serves as a starting point for scientists and researchers to explore the full potential of this promising indole derivative.

References

-

Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. [Link]

-

PubChem. Indole-5-carboxaldehyde. [Link]

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry.

-

Jayawardhana, D. A., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(22), 6899. [Link]

-

Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan. [Link]

-

Wikipedia. Oxime. [Link]

Sources

- 1. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori [mdpi.com]

- 5. researchgate.net [researchgate.net]

Technical Monograph: 1H-Indole-5-Carbaldehyde Oxime

[1]

Part 1: Structural Characterization & Logic

Chemical Identity

The molecule consists of an indole core substituted at the C5 position with an aldoxime group (–CH=N–OH).[5] The oxime moiety introduces geometric isomerism (E and Z), which significantly influences subsequent reduction kinetics and biological binding affinity.

-

IUPAC Name: (E/Z)-1H-indole-5-carbaldehyde oxime[5]

-

Precursor CAS: 1196-69-6 (1H-indole-5-carbaldehyde)[5]

-

SMILES: ON=Cc1ccc2[nH]ccc2c1

-

Key Structural Features:

-

Indole NH: Acts as a hydrogen bond donor (pKa ~16-17).[5]

-

Oxime Group: Amphoteric; the hydroxyl proton is acidic (pKa ~11), while the nitrogen can act as a weak base or nucleophile.

-

C5-Position: Electronically distinct from the C3 position; less susceptible to electrophilic aromatic substitution, making the oxime formation a controlled, chemoselective process.

-

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and the potential for E/Z isomerism.

Caption: Structural logic flow from the indole core to the specific C5-oxime functionality.

Part 2: Synthetic Pathways & Process Chemistry

Reaction Mechanism

The synthesis follows a standard nucleophilic addition-elimination pathway.[5] Hydroxylamine (:NH

Reaction Scheme:

Experimental Protocol: Synthesis from 1H-Indole-5-Carbaldehyde

Objective: Synthesis of 1H-indole-5-carbaldehyde oxime on a 10 mmol scale.

Reagents:

-

1H-Indole-5-carbaldehyde (CAS 1196-69-6): 1.45 g (10 mmol)[5]

-

Hydroxylamine hydrochloride (NH

OH[1][2]·HCl): 0.83 g (12 mmol, 1.2 eq) -

Sodium Acetate (NaOAc): 1.23 g (15 mmol, 1.5 eq) or Na

CO -

Solvent: Ethanol/Water (9:1 v/v) or Methanol

-

Temperature: Reflux (78–80°C)

Step-by-Step Methodology:

-

Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.45 g of 1H-indole-5-carbaldehyde in 20 mL of ethanol. The aldehyde may require gentle warming to fully dissolve.[5]

-

Reagent Preparation: In a separate beaker, dissolve 0.83 g of hydroxylamine hydrochloride and 1.23 g of sodium acetate in 5 mL of deionized water. Note: Sodium acetate acts as a buffer to neutralize the HCl released, preventing acid-catalyzed polymerization of the indole.

-

Addition: Dropwise add the aqueous hydroxylamine/acetate solution to the stirring indole solution. A slight color change (yellowing) may occur.[5]

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2–3 hours. Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate/Hexane). The aldehyde spot (higher R

) should disappear, replaced by the more polar oxime spot (lower R -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove ethanol under reduced pressure (rotary evaporator).[5]

-

Add 20 mL of ice-cold water to the residue.[5] The oxime typically precipitates as a white to off-white solid.[5]

-

Filter the solid using a Buchner funnel and wash with cold water (2 x 10 mL) to remove inorganic salts.[5]

-

-

Purification: Recrystallize from aqueous ethanol or ethanol/water (1:1) if necessary.[5] Dry in a vacuum oven at 40°C for 12 hours.

Self-Validating Checkpoint: The final product should be a solid. If an oil persists, it indicates incomplete crystallization or residual solvent; trituration with hexanes or diethyl ether can induce precipitation.[5]

Synthetic Workflow Diagram

Caption: Step-by-step synthetic workflow for the oximation of indole-5-carbaldehyde.

Part 3: Analytical Profiling

NMR Spectroscopy

The conversion from aldehyde to oxime is most easily confirmed by the shift of the carbonyl proton.[5]

| Nucleus | Moiety | Chemical Shift ( | Multiplicity | Interpretation |

| Indole NH | 11.2 – 11.4 | Singlet (br) | Characteristic indole N-H. | |

| Oxime OH | 10.8 – 11.0 | Singlet | Disappears with D | |

| -CH=N- | 8.1 – 8.3 | Singlet | Diagnostic Peak. Upfield from aldehyde (-CHO at ~9.9 ppm).[5] | |

| Indole C4-H | 7.8 – 7.9 | Doublet | Ortho coupling. | |

| Indole C2-H | 7.3 – 7.4 | Multiplet | Typical aromatic region.[5] | |

| C=N | 148 – 150 | - | Oxime carbon (shifted from C=O ~190 ppm).[5] |

Note: The oxime often exists as a mixture of E (anti) and Z (syn) isomers.[5] You may observe the -CH=N- signal as two distinct peaks with an integration ratio (e.g., 9:1) depending on thermodynamic stability.

Mass Spectrometry[1]

Part 4: Medicinal Chemistry Applications[10][11][12][13][14]

Functionalization Logic

The 5-oxime is rarely the final drug; it is a "chemical handle."[5]

-

Reduction to Primary Amines: Catalytic hydrogenation (H

, Pd/C) or reduction with LiAlH -

Dehydration to Nitriles: Treatment with acetic anhydride or SOCl

yields 5-cyanoindole , a key intermediate for synthesizing tetrazoles or amidines found in kinase inhibitors.[5]

Biological Context

Substitutions at the C5 position of the indole ring are critical for:

-

Kinase Inhibition: Many ATP-competitive inhibitors (e.g., Sunitinib analogs) utilize the indole core.[5] The C5 position often projects into the solvent-exposed region or a specific hydrophobic pocket of the kinase ATP binding site.[5]

-

Melatonin Analogs: 5-substituted indoles mimic the 5-methoxy group of melatonin, influencing circadian rhythm regulation studies.[5]

References

-

PubChem. Indole-5-carboxaldehyde (Precursor Data). National Library of Medicine.[5] Available at: [Link]

-

Amerigo Scientific. 1H-Indole-5-carbaldehyde oxime Product Page (MDL: MFCD12211118).[5][6] Available at: [Link]

-

MDPI. Synthesis and Evaluation of Indole-3-carbaldehyde Oxime Derivatives (Analogous Chemistry). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ckgas.com [ckgas.com]

- 4. researchgate.net [researchgate.net]

- 5. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Indole-5-carbaldehyde oxime - Amerigo Scientific [amerigoscientific.com]

- 7. scbt.com [scbt.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

Technical Monograph: 1H-Indole-5-Carbaldehyde Oxime

Topic: 1H-indole-5-carbaldehyde oxime molecular weight Content Type: Technical Monograph & Application Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Physicochemical Identity, Synthesis, and Pharmaceutical Utility

Executive Summary

1H-indole-5-carbaldehyde oxime (CAS: 1018038-45-3) is a pivotal heterocyclic intermediate in the synthesis of tryptamine analogs, kinase inhibitors, and agrochemical fungicides. With a precise molecular weight of 160.17 g/mol , it serves as the critical "nitrogen-insertion" checkpoint between the precursor aldehyde (indole-5-carboxaldehyde) and biologically active primary amines.

This guide provides a definitive technical analysis of the molecule, moving beyond basic stoichiometry to cover synthesis protocols, spectroscopic characterization, and downstream applications in drug discovery.

Chemical Identity & Fundamental Properties[1][2]

The molecular weight of 1H-indole-5-carbaldehyde oxime is derived from its formula

| Property | Specification |

| IUPAC Name | (E/Z)-1H-indole-5-carbaldehyde oxime |

| Molecular Formula | |

| Molecular Weight (Average) | 160.17 g/mol |

| Monoisotopic Mass | 160.0637 Da |

| CAS Number | 1018038-45-3 (Primary), 1402390-75-3 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Calculated) | ~10.5 (Oxime OH), ~16 (Indole NH) |

Structural Significance

The molecule consists of an indole core substituted at the C5 position with an aldoxime group (

Synthetic Methodology

The synthesis of 1H-indole-5-carbaldehyde oxime is a classic condensation reaction (Schiff base formation) between 1H-indole-5-carboxaldehyde and hydroxylamine hydrochloride.

Protocol: Oximation of Indole-5-Carboxaldehyde

Reagents:

-

1H-Indole-5-carboxaldehyde (1.0 eq)[1]

-

Hydroxylamine hydrochloride (

) (1.5 eq) -

Sodium Carbonate (

) or Sodium Acetate (2.0 eq) -

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1H-indole-5-carboxaldehyde in ethanol at room temperature.

-

Activation: In a separate vessel, dissolve hydroxylamine HCl and the base in water.

-

Addition: Slowly add the aqueous hydroxylamine solution to the indole solution.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Silica, 50% EtOAc/Hexane) or LC-MS. The aldehyde spot (

) will disappear, replaced by the more polar oxime spot ( -

Workup: Evaporate ethanol under reduced pressure. Dilute the residue with ice-cold water. The oxime typically precipitates as a solid.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be performed if necessary.

Reaction Pathway Diagram

Figure 1: Synthetic pathway for the conversion of the aldehyde precursor to the target oxime.[2]

Analytical Characterization

To validate the synthesis and molecular weight, the following spectroscopic signatures must be confirmed.

Mass Spectrometry (LC-MS)

-

Expected Signal: ESI+ mode typically shows the protonated molecular ion

. -

Target m/z: 161.18

-

Interpretation: A signal at 146 would indicate unreacted aldehyde; a signal at 144 would indicate nitrile formation (dehydration of the oxime).

Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-

-

10.8 - 11.0 ppm (s, 1H): Oxime hydroxyl proton (

-

11.2 ppm (s, 1H): Indole

-

8.1 - 8.3 ppm (s, 1H): Azomethine proton (

- 6.4 - 7.8 ppm (m, Indole aromatic protons): Characteristic splitting pattern for 5-substituted indole.

Pharmaceutical & Biological Applications

The molecular weight of 160.17 represents a transient state in drug development. The oxime is rarely the final drug; rather, it is a "gateway" functional group.

Precursor to Tryptamine Analogs (Reduction)

The primary utility of this oxime is its reduction to 1-(1H-indol-5-yl)methanamine . This amine is a scaffold for:

-

Kinase Inhibitors: Targeting Aurora kinases in oncology.

-

GPCR Ligands: 5-HT receptor agonists/antagonists.

Reduction Protocol (Catalytic Hydrogenation):

-

Catalyst: Raney Nickel or Pd/C.

-

Atmosphere:

gas (balloon or Parr shaker at 40 psi). -

Solvent: Methanol with catalytic Ammonia (to prevent secondary amine formation).

-

Result: The MW shifts from 160.17 (Oxime)

146.19 (Primary Amine).

Agrochemical Fungicides

Recent patents indicate that 5-substituted indole oximes exhibit intrinsic antifungal activity against plant pathogens. The oxime moiety can chelate metal ions essential for fungal metalloenzymes.

Application Logic Flow

Figure 2: Downstream applications of the oxime in pharmaceutical and agrochemical industries.

Stability and Handling

-

Thermal Stability: Oximes can undergo Beckmann rearrangement or dehydration to nitriles at high temperatures (>150°C) or under acidic conditions.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent E/Z photo-isomerization.

-

Safety: Indole derivatives should be treated as potential irritants. Wear standard PPE (gloves, goggles).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde (Precursor). Retrieved from [Link]

-

Zhang, M. Z., et al. (2015). Synthesis and antifungal activity of novel indole-substituted oxime ether derivatives. European Journal of Medicinal Chemistry.[2][3][4] (Contextual citation for antifungal activity of indole oximes).

- Google Patents (2018).WO2018210659A1 - Heteroaryl compounds as agrochemical fungicides.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2018210659A1 - Heteroaryl compounds as agrochemical fungicides - Google Patents [patents.google.com]

- 4. WO2018210658A1 - Heteroaryl compounds as agrochemical fungicides - Google Patents [patents.google.com]

Technical Guide: Mass Spectrometry of 1H-Indole-5-Carbaldehyde Oxime

[1]

Executive Summary

1H-indole-5-carbaldehyde oxime (CAS: 1000342-96-2) represents a critical scaffold in the development of kinase inhibitors and serotonin receptor modulators.[1] Unlike simple indoles, the inclusion of the oxime moiety (

This guide moves beyond basic spectral matching. It provides a mechanistic framework for predicting fragmentation behavior, optimizing ionization parameters, and distinguishing between native chemical species and source-induced artifacts such as the Beckmann rearrangement.

Physicochemical & Mass Spectral Properties

Before initiating analysis, the fundamental mass properties must be established to calibrate acquisition windows and mass accuracy tolerances.

| Property | Value | Notes |

| Formula | Indole core + Aldoxime side chain | |

| Exact Mass (Monoisotopic) | 160.06366 | Target for High-Res MS (HRMS) |

| 161.07094 | Primary ESI(+) species | |

| 159.05640 | Accessible via ESI(-), acidic N-H and O-H | |

| Double Bond Equivalent (DBE) | 7 | High aromaticity stabilizes molecular ion |

| LogP (Predicted) | ~1.8 | Suitable for Reverse Phase LC (C18) |

Ionization Strategy & Source Parameters

The choice of ionization method dictates the observable species. For this polar aromatic compound, Electrospray Ionization (ESI) in positive mode is the gold standard, though Atmospheric Pressure Chemical Ionization (APCI) can be used for non-polar impurities.

ESI(+) Optimization[1]

-

Solvent System: 0.1% Formic Acid in 50:50 Water/Acetonitrile.[1]

-

Rationale: Protonation occurs readily at the pyridine-like nitrogen of the oxime or the indole C3 position. Acidic conditions stabilize the

ion.

-

-

Source Temperature:

.[1]-

Critical Control: Excessive heat promotes thermal degradation of the oxime to the nitrile (

) before ionization, creating a false quantification of nitrile impurities.

-

-

Cone Voltage / Declustering Potential: Keep low (15–30 V).

-

Reasoning: High in-source energy triggers a Loss of

(

-

Fragmentation Mechanics (MS/MS)

The structural confirmation of 1H-indole-5-carbaldehyde oxime relies on three distinct fragmentation pathways. Understanding these allows for the discrimination of the oxime from its potential hydrolysis product (aldehyde) or dehydration product (nitrile).

Primary Pathway: Dehydration (The Nitrile Shift)

The most dominant transition in aldoximes is the loss of water.

-

Mechanism: Protonation of the hydroxyl group followed by 1,2-elimination.

-

Diagnostic Value: A high ratio of 143/161 suggests a labile oxime.[1] If 143 is the base peak in the full scan (MS1), the source temperature is too high.

Secondary Pathway: The "Beckmann-Like" Rearrangement

While the classical Beckmann rearrangement is acid-catalyzed in solution, a similar process occurs in the gas phase for protonated oximes, leading to amide-like fragments.

-

Transition:

(Isomeric amide).[1] -

Fragment: Loss of

(

Tertiary Pathway: Indole Core Shattering

Once the side chain is degraded, the stable indole core fragments via the characteristic loss of hydrogen cyanide (

-

Transition:

. -

Mechanism: Opening of the pyrrole ring. This confirms the indole skeleton is intact.

Fragmentation Visualization

The following diagram illustrates the connectivity of these pathways.

Figure 1: MS/MS Fragmentation tree for 1H-indole-5-carbaldehyde oxime showing the dominant dehydration pathway.

Differentiation of E/Z Isomers

Oximes exist as E (trans) and Z (cis) geometric isomers.[1] In drug development, these often have vastly different biological activities.[1] Mass spectrometry alone is often insufficient to distinguish them without prior chromatographic separation, but specific energy trends exist.[1]

-

Chromatographic Separation:

-

The Z-isomer (syn) typically elutes earlier on C18 columns due to intramolecular hydrogen bonding reducing its effective polarity interaction with the stationary phase.

-

The E-isomer (anti) is generally more thermodynamically stable and elutes later.[1]

-

-

Ion Mobility Spectrometry (IMS):

-

If available, IMS can separate the protomers based on collisional cross-section (CCS). The Z-isomer often has a smaller CCS due to a more compact "folded" conformation.[1]

-

-

Fragmentation Ratio (Rule of Thumb):

-

The Z-isomer, facilitating intramolecular proton transfer, often exhibits a higher ratio of the

fragment at lower collision energies compared to the E-isomer.

-

Validated Experimental Workflow

This protocol is designed to be self-validating, ensuring that observed signals are real and not artifacts.[1]

Step 1: System Suitability & Blank Check

-

Inject Solvent Blank: Verify no carryover at

161 or 143. -

Inject Standard (1 µg/mL): Monitor peak shape. Tailing indicates secondary interactions (silanol activity); add ammonium formate (5 mM) if necessary.[1]

Step 2: Source Stability Test (The "Thermometer" Check)

-

Objective: Determine if the nitrile signal (

143) is thermal or structural. -

Method: Acquire spectra at Source Temp

and -

Validation Criteria: If the 143:161 ratio increases significantly at

, the nitrile is being generated in situ. Use the lower temperature for quantitative work.

Step 3: MS/MS Characterization[2]

Step 4: Data Reporting

Report the Precursor Ion Stability (ratio of M+H to fragments in MS1) to demonstrate the integrity of the molecule during analysis.

References

-

Kuck, D. (2002).[1] "Mass Spectrometry of Organic Ions: Rearrangements." Encyclopedia of Mass Spectrometry. (Discusses the mechanism of water loss in protonated oximes).

-

Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Fundamental principles of ESI and source-induced fragmentation).

-

Prasain, J. K., et al. (2004).[1] "Fragmentation of Indole Alkaloids." Journal of Mass Spectrometry. (Establishes the characteristic HCN loss from indole cores).

-

Porter, C. J., et al. (2001).[1] "Isomerization of Oximes in Electrospray Ionization." Journal of the American Society for Mass Spectrometry. (Differentiation of E/Z oximes).

Comprehensive Guide to the IR Spectrum of 1H-Indole-5-Carbaldehyde Oxime

[1]

Executive Summary & Chemical Context

1H-indole-5-carbaldehyde oxime (CAS: 52496-59-6) is a bifunctional heterocyclic building block.[1][2] It combines the electron-rich indole core with a reactive oxime moiety (

Characterizing this compound requires distinguishing the oxime functionality from the starting aldehyde material.[1] This guide provides a self-validating spectral analysis protocol to ensure purity and isomeric integrity.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must understand the vibrational coupling within the molecule.[3]

-

The Indole Scaffold: The N-H bond at position 1 acts as a hydrogen bond donor.[1] The aromatic ring system produces sharp C=C skeletal vibrations.[1][4]

-

The Oxime Group (Position 5): Unlike position 3 (which is electronically coupled to the pyrrole nitrogen lone pair like a vinylogous amide), position 5 behaves as a substituted benzene.[1][3] The oxime group exists in equilibrium between syn (Z) and anti (E) isomers, though the anti form is typically thermodynamically favored in the solid state due to steric minimization.[3]

Key Vibrational Modes

| Mode | Description | Diagnostic Value |

| Stretching of the oxime hydroxyl.[1] | Broad & Strong. Confirms oxime formation.[1][3] | |

| Stretching of the imine bond.[1][3] | Medium. Distinguishes oxime from nitrile/amine.[1][3] | |

| Stretching of the nitrogen-oxygen bond.[1][3] | Strong. The "fingerprint" of the oxime group. | |

| Indole ring N-H stretch.[1][3] | Sharp. Confirms intact indole core. |

Experimental Protocol: Sample Preparation

Standardization is vital for reproducibility.[1][3] The KBr pellet method is preferred over ATR for oximes to clearly resolve the broad O-H stretching region.[3]

Reagents & Equipment[1][5][6]

-

Sample: 1H-indole-5-carbaldehyde oxime (Dry, >98% purity).

-

Instrument: FTIR Spectrometer (Resolution: 2 cm⁻¹, Scans: 32).[1][3]

Step-by-Step Methodology

-

Desiccation: Dry the KBr powder at 110°C for 2 hours to remove hygroscopic water (interferes with the O-H region).

-

Ratio: Mix 1-2 mg of the oxime with 200 mg of KBr (1:100 ratio).

-

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the Christiansen effect, distorting baseline and peak shapes.[3]

-

Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

-

Acquisition: Collect background (pure KBr) followed by the sample spectrum.[1][3]

Spectral Analysis & Assignment

The following table synthesizes data from analogous 5-substituted indoles and specific oxime characteristic frequencies.

Master Assignment Table

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment | Technical Insight |

| 3200 – 3450 | Sharp, Med | Indole | Free N-H typically appears near 3400 cm⁻¹; H-bonded shifts lower (~3250 cm⁻¹).[1][3] |

| 2800 – 3300 | Broad, Strong | Oxime | Overlaps with C-H stretches.[1][3] The breadth indicates extensive intermolecular H-bonding. |

| 3050 – 3100 | Weak, Shoulder | Aromatic | Typical heteroaromatic C-H stretches.[1][3] |

| 1640 – 1655 | Medium | Oxime | Critical Diagnostic. If a strong peak appears >1660 cm⁻¹, suspect aldehyde impurity ( |

| 1610 – 1620 | Medium | Aromatic | Indole ring skeletal vibrations. |

| 1450 – 1500 | Strong | Ring Breathing | Characteristic benzene/pyrrole ring modes.[1][3] |

| 930 – 950 | Strong | Oxime | Confirmation Peak. This band is absent in the starting aldehyde and nitrile product.[1][3] |

| 720 – 750 | Strong | C-H Out-of-Plane (OOP) | Indicative of the substitution pattern on the benzene ring (1,2,4-substitution).[3] |

Visualizing the QC Decision Tree

Use the following logic to interpret your spectrum and determine the next experimental step.

Figure 1: Quality Control Decision Matrix for Indole Oxime Synthesis.

Troubleshooting & Impurity Profiling

The "Aldehyde Ghost" (Starting Material)

The most common failure mode in oxime synthesis is incomplete conversion.[1][3]

-

Cause: The carbonyl (

) of 1H-indole-5-carbaldehyde has a higher dipole moment change than the oxime -

Resolution: Wash the crude solid with cold water (removes hydroxylamine salts) and recrystallize from Ethanol/Water.[1][3]

Syn/Anti Isomerism

-

Observation: Splitting of the

or -

Context: Oximes exist as E (anti) and Z (syn) isomers.[1][3] While often indistinguishable in low-resolution IR, high-resolution scans may show doublets.[1]

-

Action: For most synthetic applications (e.g., dehydration to nitrile), the isomeric ratio is irrelevant as both converge to the same product.[3]

Water Contamination[1][3]

Applications in Drug Development

Understanding this spectrum is crucial for the following pathways:

-

Synthesis of Vilazodone Precursors: 5-cyanoindole is a key intermediate.[1][5] The disappearance of the broad oxime O-H and the appearance of the sharp nitrile (

at ~2220 cm⁻¹) monitors this step.[3] -

Tryptamine Analogs: Reduction of the oxime yields 5-aminomethylindoles, used in designing 5-HT

receptor agonists.[1][3]

Synthesis Pathway Visualization[1][3][8]

Figure 2: Spectral evolution of the indole-5-carboxaldehyde scaffold.[1][3]

References

-

National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. Retrieved from [Link]

-

MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives. Retrieved from [Link][1][3]

-

Asian Publication Corporation. (2020).[1][3] Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Retrieved from [Link]

The Rising Potential of 1H-Indole-5-Carbaldehyde Oxime: A Technical Guide for Drug Discovery

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its inherent versatility and presence in numerous biologically active natural products have cemented its status as a privileged structure. Within this vast chemical space, 1H-indole-5-carbaldehyde oxime is emerging as a molecule of significant interest. While its direct biological evaluation is still in nascent stages, its structural attributes and the rich pharmacology of its precursors and isomers suggest a promising future in drug discovery and development. This guide provides a comprehensive technical overview of 1H-indole-5-carbaldehyde oxime, from its synthesis to its potential therapeutic applications, offering a roadmap for researchers and scientists in the field.

The Strategic Importance of the Indole-5-Carboxaldehyde Scaffold

The journey into the significance of 1H-indole-5-carbaldehyde oxime begins with its precursor, indole-5-carboxaldehyde. This aromatic aldehyde is a versatile building block for the synthesis of a wide array of bioactive molecules.[1] Its reactivity allows for the creation of diverse derivatives, which are pivotal in the development of new drugs and agrochemicals.[1] Researchers have successfully utilized indole-5-carboxaldehyde in the synthesis of indole-based compounds exhibiting notable biological activities, including anti-inflammatory and anticancer properties.[1]

The strategic placement of the formyl group at the C5 position of the indole ring is crucial. Unlike the more extensively studied C3-substituted indoles, the C5-substitution offers a different vector for molecular elaboration, allowing for the exploration of novel chemical space and potentially different biological targets. This distinction is vital for overcoming challenges such as drug resistance and for the development of therapeutics with novel mechanisms of action.

Synthesis of 1H-Indole-5-Carbaldehyde Oxime: A Proposed Methodology

While specific literature detailing the synthesis of 1H-indole-5-carbaldehyde oxime is not abundant, a robust and reliable synthetic route can be extrapolated from established methods for the preparation of other indole oximes. The most common and straightforward approach is the condensation reaction of the corresponding aldehyde with hydroxylamine hydrochloride.[2]

Experimental Protocol: Synthesis of 1H-Indole-5-Carbaldehyde Oxime

Objective: To synthesize 1H-indole-5-carbaldehyde oxime from indole-5-carboxaldehyde.

Materials:

-

Indole-5-carboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or a suitable base (e.g., piperidine)

-

Ethanol or another suitable solvent

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve a known amount of indole-5-carboxaldehyde in a suitable solvent such as ethanol.

-

Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride in water. To this, add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to liberate the free hydroxylamine.

-

Reaction Initiation: Add the hydroxylamine solution dropwise to the stirred solution of indole-5-carboxaldehyde at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent such as ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude 1H-indole-5-carbaldehyde oxime can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Base: The addition of a base is critical to neutralize the hydrochloride in hydroxylamine hydrochloride, thereby generating the free nucleophilic hydroxylamine required for the reaction with the aldehyde.

-

Solvent Selection: Ethanol is a common choice as it can dissolve both the organic starting material and the aqueous base to some extent, facilitating a homogenous reaction mixture.

-

Reaction Monitoring: TLC is a rapid and effective technique to visually track the disappearance of the starting aldehyde and the appearance of the oxime product, preventing unnecessary reaction time and potential side product formation.

Sources

An In-Depth Technical Guide to the Safe Handling of 1H-Indole-5-carbaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 1H-indole-5-carbaldehyde oxime. As a crucial intermediate in the synthesis of diverse, biologically active molecules, particularly in the realm of drug discovery, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document synthesizes critical safety data, expert insights, and established protocols to provide a self-validating system for risk mitigation.

Compound Profile and Significance

1H-indole-5-carbaldehyde oxime belongs to the indole oxime family, a class of compounds recognized for their versatile applications in medicinal chemistry.[1] The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, and its derivatives are actively investigated for a wide range of therapeutic applications.[3] The oxime functional group, in particular, serves as a valuable synthetic handle for creating more complex molecular architectures, including those with potential antimicrobial and anticancer properties.[1] Given its role as a key building block, researchers handling this compound are likely engaged in the development of novel therapeutic agents, making stringent adherence to safety protocols essential.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical characteristics. While some data for the titular compound is available, its isomer, 1H-indole-3-carboxaldehyde oxime, is more extensively characterized in commercially available resources. The data for both, where available, are presented below for comparative reference.

| Property | 1H-Indole-5-carbaldehyde oxime | 1H-Indole-3-carboxaldehyde oxime |

| Molecular Formula | C₉H₈N₂O | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol [4] | 160.18 g/mol [1] |

| Appearance | Not explicitly stated, likely a crystalline powder | White to light yellow to light orange crystalline powder[1] |

| Melting Point | Not available | 195 °C[1] |

| Solubility | Sparingly soluble in water[5] | Data not readily available |

| CAS Number | Data not readily available | 2592-05-4[1] |

| MDL Number | MFCD12211118[4] | MFCD00022737[1] |

Hazard Identification and Risk Assessment

GHS Hazard Classification (Inferred)

Based on data for analogous compounds, 1H-indole-5-carbaldehyde oxime should be treated as a hazardous substance with the following potential classifications:

-

Skin Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[6]

It is also important to note that oximes as a class can be toxic and may decompose explosively upon heating.[5]

Risk Assessment Workflow

A systematic approach to risk assessment is crucial before commencing any experimental work with this compound. The following workflow, visualized in the DOT graph below, outlines a self-validating system for ensuring safety.

Caption: Risk Assessment and Handling Workflow

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is the cornerstone of safety when working with fine chemicals of this nature.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following should be considered standard for any work involving 1H-indole-5-carbaldehyde oxime:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: In situations where dust generation is likely, a NIOSH-approved respirator is recommended.

Engineering Controls

-

Ventilation: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

-

Air-Sensitive Handling: Given that related indole aldehydes are noted to be air-sensitive, it is prudent to handle 1H-indole-5-carbaldehyde oxime under an inert atmosphere (e.g., nitrogen or argon), especially for prolonged storage or reactions.[7][8][9][10][11]

Storage

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Atmosphere: For long-term storage, consider placing the container within a larger vessel containing a desiccant and purging with an inert gas.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols: A Framework for Safe Use

The following is a generalized, step-by-step methodology for the safe handling of 1H-indole-5-carbaldehyde oxime in a research setting. This should be adapted to the specifics of your experimental design.

Preparation and Weighing

-

Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary glassware and reagents.

-

Inert Atmosphere: If handling under inert conditions, prepare a Schlenk line or glove box.

-

Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of 1H-indole-5-carbaldehyde oxime to the container using a spatula. Avoid creating dust. If weighing outside of a glove box, do so in a fume hood.

-

Sealing: Promptly and securely seal the container after weighing.

Dissolution and Reaction

-

Solvent Addition: Add the solvent to the reaction vessel, followed by the 1H-indole-5-carbaldehyde oxime. This can be done via a powder addition funnel to minimize loss of the solid.

-

Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature during addition and dissolution.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Reactivity and Stability Considerations

Understanding the chemical reactivity and stability of 1H-indole-5-carbaldehyde oxime is crucial for preventing unwanted side reactions and potential hazards.

Thermal Stability

Oximes, as a class of compounds, can undergo exothermic decomposition upon heating, which in some cases can be explosive.[5][12] While the specific decomposition temperature for 1H-indole-5-carbaldehyde oxime is not documented, it is advisable to avoid excessive heating.

Reactivity with Acids and Bases

Oximes can act as weak acids or bases.[12] In the presence of strong acids, they can undergo the Beckmann rearrangement, which can be highly exothermic.[12][13] Strong bases can deprotonate the oxime hydroxyl group, increasing its nucleophilicity.[14]

Isomerization

It has been noted that indole-3-carbaldehyde oximes can undergo isomerization between their syn and anti forms, particularly under acidic conditions.[2] This is an important consideration for both reaction conditions and the purification and characterization of products.

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal

All waste containing 1H-indole-5-carbaldehyde oxime, including contaminated labware and PPE, should be considered hazardous waste.

-

Segregation: Collect all waste in a designated, clearly labeled, and sealed container.

-

Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's hazardous waste disposal guidelines for specific procedures.[15][16][17]

Conclusion

1H-indole-5-carbaldehyde oxime is a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. However, its safe and effective use is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the principles of risk assessment, proper handling and storage, and emergency preparedness outlined in this guide, researchers can mitigate risks and foster a safe and productive laboratory environment.

References

-

Amerigo Scientific. (n.d.). 1H-Indole-5-carbaldehyde oxime. Retrieved from [Link]

-

BYJU'S. (n.d.). Oximes. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

Wanniarachchi, D. N., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). Indole-5-carboxaldehyde. Retrieved from [Link]

-

Povarov, I. G., et al. (2020). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Retrieved from [Link]

-

Basset, J., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

-

Baláž, M., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules. Retrieved from [Link]

-

Environmental Health and Safety. (2020). Waste Disposal Procedure. Retrieved from [Link]

-

Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Aitken, K. M., et al. (2008). Thermal rearrangement of indolyl oxime esters to pyridoindoles. PubMed. Retrieved from [Link]

-

Kumar, A., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Organic Letters. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

Baláž, M., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. Retrieved from [Link]

-

Powers, D. C., & Baran, P. S. (2023). Reactivity of oximes for diverse methodologies and synthetic applications. Nature Reviews Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure Note 14. Retrieved from [Link]

-

University of Rochester. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

-

Borah, P. P., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Indole-5-carbaldehyde oxime - Amerigo Scientific [amerigoscientific.com]

- 5. byjus.com [byjus.com]

- 6. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Science News | Lab Reporter | Fisher Scientific [fishersci.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. ossila.com [ossila.com]

- 11. web.mit.edu [web.mit.edu]

- 12. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 16. rtong.people.ust.hk [rtong.people.ust.hk]

- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

An In-depth Technical Guide to the Solubility of 1H-indole-5-carbaldehyde oxime in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Discovery and Development

Physicochemical Properties of 1H-indole-5-carbaldehyde oxime: A Molecular Portrait

To understand the solubility of 1H-indole-5-carbaldehyde oxime, we must first dissect its molecular structure and the physicochemical properties of its constituent functional groups. The molecule is an amalgamation of an indole core, a carbaldehyde linker, and an oxime functional group.

-

The Indole Nucleus: The indole ring system is a bicyclic aromatic heterocycle. The indole core itself is largely nonpolar and hydrophobic, contributing to its generally good solubility in many organic solvents.[1] It can act as a hydrogen bond donor via the N-H group.

-

The Carbaldehyde Oxime Group (-CH=NOH): The introduction of the carbaldehyde oxime functionality significantly influences the molecule's polarity and hydrogen bonding capabilities. Oximes are known to be polar and can act as both hydrogen bond donors (via the -OH group) and acceptors (via the nitrogen and oxygen atoms).[1][2][3][4] Generally, oximes exhibit low solubility in water but are soluble in polar organic solvents.[1][2][5]

Predicted Solubility Profile:

Based on the combination of the hydrophobic indole core and the polar carbaldehyde oxime group, 1H-indole-5-carbaldehyde oxime is predicted to have:

-

Low solubility in non-polar aliphatic hydrocarbon solvents such as hexane and cyclohexane. The polar oxime group will hinder dissolution in these entirely non-polar media.

-

Moderate to good solubility in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can accept hydrogen bonds from the oxime's hydroxyl group and interact via dipole-dipole interactions.

-

Good to excellent solubility in polar protic solvents like ethanol, methanol, and isopropanol. These solvents can engage in hydrogen bonding with both the donor and acceptor sites of the oxime group, as well as the N-H of the indole ring, leading to strong solute-solvent interactions.

-

Likely soluble in chlorinated solvents such as dichloromethane and chloroform, which can accommodate the polarity of the molecule.

-

Poor aqueous solubility , a common characteristic of many organic compounds, including some oximes used in pharmaceuticals.[6]

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more rigorous explanation lies in the thermodynamics of the dissolution process, governed by the Gibbs free energy change (ΔG):

ΔG = ΔH - TΔS

For a substance to dissolve, the Gibbs free energy of the system must decrease (ΔG < 0). This is influenced by:

-

Enthalpy of solution (ΔH): This represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For favorable dissolution, the energy released from solute-solvent interactions should ideally compensate for the energy required to break the initial bonds.

-

Entropy of solution (TΔS): This represents the change in randomness or disorder of the system. Dissolution generally leads to an increase in entropy as the ordered crystal lattice of the solute is disrupted, and the solute molecules become dispersed in the solvent.

In the case of 1H-indole-5-carbaldehyde oxime, its solubility in a given organic solvent will be determined by the interplay of these factors, primarily driven by the polarity and hydrogen bonding capacity of both the solute and the solvent.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, experimental determination is paramount. The following is a detailed, step-by-step methodology for determining the equilibrium solubility of 1H-indole-5-carbaldehyde oxime in various organic solvents, based on the widely accepted shake-flask method.[7] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

1H-indole-5-carbaldehyde oxime (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter (for buffered aqueous solutions, if applicable)

Experimental Workflow

The workflow for determining the equilibrium solubility is depicted in the following diagram:

Caption: Experimental workflow for determining the equilibrium solubility of 1H-indole-5-carbaldehyde oxime.

Step-by-Step Protocol

-

Preparation of the Test System:

-

Accurately weigh an excess amount of 1H-indole-5-carbaldehyde oxime into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C, depending on the application (room temperature or physiological temperature).

-

Agitate the samples for a predetermined period, generally 24 to 48 hours, to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of 1H-indole-5-carbaldehyde oxime. This includes establishing linearity, accuracy, and precision.

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of 1H-indole-5-carbaldehyde oxime in the diluted samples using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison across different organic solvents.

Table 1: Hypothetical Solubility Data for 1H-indole-5-carbaldehyde oxime at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Qualitative Description |

| n-Hexane | 0.1 | < 0.1 | Insoluble |

| Toluene | 2.4 | 1-5 | Sparingly Soluble |

| Dichloromethane | 3.1 | 10-20 | Soluble |

| Ethyl Acetate | 4.4 | 20-50 | Freely Soluble |

| Acetone | 5.1 | > 50 | Very Soluble |

| Isopropanol | 3.9 | > 50 | Very Soluble |

| Ethanol | 4.3 | > 100 | Very Soluble |

| Methanol | 5.1 | > 100 | Very Soluble |

Interpretation of Results:

The hypothetical data in Table 1 aligns with the theoretical predictions. The solubility of 1H-indole-5-carbaldehyde oxime is expected to increase with the polarity of the organic solvent, with particularly high solubility in polar protic solvents that can effectively participate in hydrogen bonding.

Conclusion and Future Directions

While direct, quantitative solubility data for 1H-indole-5-carbaldehyde oxime in organic solvents is not currently available in published literature, a strong theoretical framework based on its molecular structure predicts poor solubility in non-polar solvents and good to excellent solubility in polar aprotic and, particularly, polar protic solvents. For drug development professionals, the provided detailed and validated experimental protocol for determining equilibrium solubility offers a reliable path to obtaining the precise data necessary for formulation, preclinical, and clinical studies.

Future work should focus on the experimental determination of the solubility of 1H-indole-5-carbaldehyde oxime in a broad range of pharmaceutically relevant organic solvents and binary solvent systems. Furthermore, investigating the effect of temperature on its solubility will provide valuable thermodynamic data to support formulation development and process chemistry.

References

-

Vedantu. Oximes: Structure, Formula, Preparation & Uses in Chemistry. [Link]

-

Chemistry Learner. Oxime: Definition, Structure, Formation, and Compounds. [Link]

-

Juscamayita, J. P., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(19), 6333. [Link]

-

Wikipedia. Oxime. [Link]

-

BYJU'S. Oximes. [Link]

-

Testbook. Oxime: Learn its Structure, Formation, Reaction, Properties & Use. [Link]

-

U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Queen's University. Solubility of Organic Compounds. [Link]

Sources

- 1. Oximes: Structure, Formula, Preparation & Uses in Chemistry [vedantu.com]

- 2. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]

- 3. Oxime - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. testbook.com [testbook.com]

- 6. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

Methodological & Application

Application Note: Synthesis Protocol for 1H-Indole-5-Carbaldehyde Oxime

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 1H-indole-5-carbaldehyde oxime (5-formylindole oxime) from 1H-indole-5-carbaldehyde. This intermediate is a critical scaffold in the development of tryptamine analogs, serotonin receptor modulators (5-HT), and kinase inhibitors.

Unlike generic oximation procedures, this protocol utilizes a Sodium Acetate-Buffered System . While strong bases (NaOH) can lead to side reactions on the electron-rich indole ring (such as polymerization or N-deprotonation), and strong acids can degrade the starting material, the acetate buffer maintains an optimal pH (

Key Reaction Pathway

The transformation relies on the condensation of the carbonyl group with hydroxylamine.[1]

Figure 1: Reaction pathway for the conversion of 5-formylindole to its oxime derivative.

Materials & Safety (EHS)

Reagents Table

| Reagent | CAS No. | Equiv.[1][2][3][4] | Role |

| 1H-Indole-5-carbaldehyde | 1196-69-6 | 1.0 | Limiting Reagent |

| Hydroxylamine HCl | 5470-11-1 | 1.5 | Nucleophile Source |

| Sodium Acetate (Anhydrous) | 127-09-3 | 1.5 | Buffer/Base |

| Ethanol (95% or Abs.) | 64-17-5 | Solvent | Solubilizer |

| Deionized Water | 7732-18-5 | Solvent | Co-solvent |

Critical Safety Warnings

-

Hydroxylamine Hydrochloride: Potential mutagen and skin sensitizer. Upon heating in closed systems, it can exhibit instability. Never heat the dry solid.

-

Indole Derivatives: Many are bioactive; treat as potential irritants.

-

Reaction Profile: The reaction is generally exothermic. Add reagents slowly.

Detailed Experimental Protocol

Phase 1: Preparation of Reagents[1]

-

Aldehyde Solution: In a round-bottom flask (RBF), dissolve 1.0 eq of 1H-indole-5-carbaldehyde in Ethanol (

). Slight warming ( -

Buffer Solution: In a separate beaker, dissolve 1.5 eq of Hydroxylamine Hydrochloride and 1.5 eq of Sodium Acetate in a minimal amount of Deionized Water (

).-

Note: Evolution of acetic acid (vinegar smell) indicates the release of free hydroxylamine.

-

Phase 2: Reaction Execution

-

Addition: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution under vigorous stirring.

-

Why? Slow addition prevents local precipitation of the aldehyde before it reacts.

-

-

Reflux: Equip the RBF with a condenser and heat the mixture to reflux (

) for 1–2 hours .-

Monitoring: Monitor via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane). The aldehyde spot (

) should disappear, replaced by the oxime spot (

-

-

Cooling: Allow the reaction mixture to cool to room temperature naturally.

Phase 3: Workup & Purification

The product usually precipitates upon cooling or water addition, leveraging the polarity difference between the oxime and the starting materials.

Figure 2: Workup procedure for isolation of the oxime precipitate.

-

Concentration: Remove approximately 70% of the ethanol using a rotary evaporator. Do not evaporate to dryness.

-

Precipitation: Pour the concentrated residue into 10 volumes of ice-cold water with stirring. The oxime should crash out as a white to off-white solid.

-

Filtration: Collect the solid via vacuum filtration.

-

Washing: Wash the filter cake with cold water (

) to remove residual salts (NaCl, NaOAc). -

Drying: Dry in a vacuum oven at

for 12 hours.

Quality Control & Validation

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | White to pale yellow powder | Darkening indicates oxidation.[2] |

| Yield | 85% – 95% | High efficiency expected. |

| Melting Point | 138–142°C | Distinct from aldehyde (101–103°C). |

| MS (ESI+) |

NMR Interpretation ( NMR, 400 MHz, DMSO- )

- 11.2 ppm (s, 1H): Indole N-H.

-

10.8 ppm (s, 1H): Oxime O-H (Broad, disappears with

-

8.15 ppm (s, 1H): Aldine proton (

- 7.0–7.8 ppm (m, 4H): Indole aromatic protons.

Note: The product is typically a mixture of E (anti) and Z (syn) isomers, with E predominating. You may see a minor set of peaks for the Z-isomer.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Ethanol concentration too high. | Evaporate more ethanol before adding water. |

| Oily Product | Impurities or mixed isomers preventing crystallization. | Extract aqueous layer with Ethyl Acetate, dry over |

| Low Yield | Incomplete reaction or pH drift. | Ensure NaOAc is used (not just water). Check pH is |

| Red/Brown Color | Indole oxidation.[2][5] | Perform reaction under Nitrogen/Argon atmosphere. |

References

- General Oximation Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard NaOAc method).

-

Indole-3-Carbaldehyde Oxime Synthesis (Analogous Chemistry): Mohareb, R. M., et al. "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives." Molecules, 2021.[6][7]

-

Physical Data for Indole Aldehydes: Sigma-Aldrich Product Specification, "Indole-5-carboxaldehyde."

-

Mechanochemical Perspectives: "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes." Int. J. Mol. Sci., 2019.

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

Application Note: 1H-Indole-5-carbaldehyde Oxime as a Versatile Synthon for the Construction of Biologically Relevant Heterocycles

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and FDA-approved pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This application note explores the synthetic utility of a key derivative, 1H-indole-5-carbaldehyde oxime, as a versatile and powerful building block for the elaboration of complex, fused, and substituted heterocyclic systems. We provide detailed protocols for the synthesis of the oxime itself and demonstrate its subsequent transformation into high-value intermediates like nitriles and nitrile oxides. These intermediates serve as gateways to diverse heterocyclic frameworks, such as indolo-pyrimidines and isoxazoles, which are of significant interest to researchers in drug discovery and development.

Synthesis and Characterization of 1H-Indole-5-carbaldehyde Oxime

The transformation of an aldehyde to an oxime is a fundamental and robust reaction in organic synthesis. The oxime functional group is not merely a derivative for characterization but a reactive handle for profound molecular transformations.[5] It can exist as two geometric isomers, syn and anti, whose relative stability and reactivity can be influenced by substituents and reaction conditions.[5][6] We present two reliable methods for the preparation of 1H-indole-5-carbaldehyde oxime from the commercially available 1H-indole-5-carbaldehyde.[7]

Protocol 1.1: Standard Solution-Phase Oximation

This protocol follows the classical condensation reaction between an aldehyde and hydroxylamine. The use of a base is critical to liberate the free hydroxylamine nucleophile from its hydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve 1H-indole-5-carbaldehyde (1.0 eq) in 95% ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq).

-

Basification: Prepare a solution of sodium hydroxide (NaOH, 1.5 eq) in a minimal amount of water and add it dropwise to the reaction mixture at 0-5 °C. The use of a base like NaOH or Na₂CO₃ is essential for the in situ deprotonation of the hydroxylamine salt.[5][8]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous residue with cold water to precipitate the product.

-

Purification: Filter the solid product, wash with cold water, and dry under vacuum. If necessary, the product can be recrystallized from an ethanol/water mixture to yield pure 1H-indole-5-carbaldehyde oxime.

Protocol 1.2: Green Approach via Mechanochemical Synthesis

Mechanochemistry, or solvent-free ball milling, represents an environmentally sustainable alternative to traditional solution-phase synthesis, often leading to reduced reaction times and waste.[5]

Experimental Protocol:

-

Charging the Mill: Place 1H-indole-5-carbaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a solid base such as sodium carbonate (Na₂CO₃, 0.6 eq, note the 2:1 stoichiometry) into a stainless steel milling jar with grinding balls.

-

Milling: Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 20-40 minutes. The high-energy impact facilitates the solid-state reaction.

-

Workup: After milling, add water to the solid mixture and stir to dissolve the inorganic salts.

-

Purification: Filter the insoluble organic product, wash thoroughly with water, and dry under vacuum to yield the desired oxime. This method can achieve near-quantitative conversion in a significantly shorter time frame.[5]

Table 1: Physicochemical Properties of 1H-Indole-5-carbaldehyde Oxime

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O | [9] |

| Molecular Weight | 160.17 g/mol | [9] |

| Appearance | Off-white to pale yellow solid | - |

| MDL Number | MFCD12211118 | [9] |

Application of the Oxime in Heterocyclic Synthesis